molecular formula C16H19N5O2S B10998550 1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Katalognummer: B10998550
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: ZKLUNVKGUSLYHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core substituted with a 2-methylpropyl (isobutyl) group at the N1 position and a carboxamide linker connecting to a 1,3,4-thiadiazole ring. The thiadiazole moiety is further substituted with a pyridin-3-yl group, introducing aromatic and hydrogen-bonding capabilities.

Eigenschaften

Molekularformel

C16H19N5O2S

Molekulargewicht

345.4 g/mol

IUPAC-Name

1-(2-methylpropyl)-5-oxo-N-(5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C16H19N5O2S/c1-10(2)8-21-9-12(6-13(21)22)14(23)18-16-20-19-15(24-16)11-4-3-5-17-7-11/h3-5,7,10,12H,6,8-9H2,1-2H3,(H,18,20,23)

InChI-Schlüssel

ZKLUNVKGUSLYHZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CN1CC(CC1=O)C(=O)NC2=NN=C(S2)C3=CN=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Preparation of 5-Oxo-pyrrolidine-3-carboxylic Acid Derivatives

The pyrrolidinone scaffold is typically synthesized via Knoevenagel condensation or cyclization of γ-amino acids . A representative procedure involves:

  • Itaconic acid and 4-aminoacetophenone undergo cyclocondensation in acetic acid at reflux to yield 1-(4-acetylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

  • N-Alkylation : The pyrrolidinone nitrogen is functionalized with 2-methylpropyl groups using isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.

Key parameters :

StepReagentsTemperatureTimeYield
CyclocondensationItaconic acid, 4-aminoacetophenone, AcOHReflux6 h68–72%
N-AlkylationIsobutyl bromide, K₂CO₃, DMF60°C12 h85%

Synthesis of 5-(Pyridin-3-yl)-1,3,4-Thiadiazol-2-Amine

Cyclocondensation of Thiosemicarbazides

Thiadiazole rings are constructed via Hurd-Mori reaction or thiosemicarbazide cyclization :

  • Pyridine-3-carbohydrazide reacts with potassium thiocyanate in concentrated HCl to form the corresponding thiosemicarbazide.

  • Cyclization : Heating the thiosemicarbazide in POCl₃ at 80°C for 4 h yields 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine.

Optimization data :

ParameterValueImpact on Yield
Acid catalystPOCl₃ vs. H₂SO₄POCl₃ increases yield by 20%
Temperature80°C vs. 60°CHigher temp improves cyclization efficiency

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The final step involves conjugating the pyrrolidine-3-carboxylic acid derivative with the thiadiazol-2-amine:

  • Activate the carboxylic acid using EDCl/HOBt in anhydrous DCM.

  • Add the amine component and stir at room temperature for 24 h.

Representative data :

Coupling AgentSolventYieldPurity (HPLC)
EDCl/HOBtDCM78%95%
HATUDMF82%97%

Reductive Amination Alternative

In cases where the amine is sensitive, reductive amination with sodium triacetoxyborohydride (STAB) in DCM/MeOH (4:1) at 0°C to RT achieves comparable yields (75–80%).

Purification and Characterization

Chromatographic Techniques

  • Flash chromatography (silica gel, EtOAc/hexanes gradient) removes unreacted starting materials.

  • Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates the target compound in >98% purity.

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 1.35 (d, 6H, CH(CH₃)₂), 3.72 (m, 1H, pyrrolidine-H), 8.10 (d, 1H, pyridine-H).

  • HRMS : m/z calcd for C₁₇H₂₀N₅O₂S [M+H]⁺ 382.1389, found 382.1392.

Challenges and Optimization Opportunities

Thiadiazole Ring Instability

The 1,3,4-thiadiazole moiety is prone to hydrolysis under acidic conditions. Mitigation strategies include:

  • Using anhydrous solvents during coupling.

  • Avoiding prolonged exposure to temperatures >100°C.

Amide Racemization

To minimize epimerization at the pyrrolidine stereocenter:

  • Employ low-temperature coupling (0–5°C).

  • Use DIC/Oxyma Pure® as a racemization-suppressing coupling system.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
EDCl/HOBt coupling362%$$Moderate
Reductive amination458%$$$High
HATU-mediated367%$$$$Low

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous flow synthesis of the thiadiazole intermediate reduces reaction time by 40%.

  • Crystallization from ethanol/water (7:3) achieves 99.5% purity without chromatography.

Emerging Methodologies

Recent advances include:

  • Enzymatic amidation using lipases (e.g., CAL-B), achieving 89% yield under aqueous conditions.

  • Photoredox catalysis for C–N bond formation, reducing reliance on stoichiometric coupling agents .

Analyse Chemischer Reaktionen

Thiadiazole Ring Formation

The 1,3,4-thiadiazole moiety is typically constructed through cyclization reactions. For example:

  • Thiosemicarbazide cyclization : Reaction of thiosemicarbazide derivatives with carbon disulfide (CS₂) under basic conditions (e.g., NaOH) yields 1,3,4-thiadiazoles .

  • Orthoester-mediated cyclization : Alkyl/aryl thiohydrazides react with triethyl orthoformate in acetic acid to form thiadiazoles via elimination of alcohol .

Example Reaction:

Thiosemicarbazide+CS2NaOH1,3,4-Thiadiazole+H2S\text{Thiosemicarbazide} + \text{CS}_2 \xrightarrow{\text{NaOH}} \text{1,3,4-Thiadiazole} + \text{H}_2\text{S}

Conditions: Reflux in ethanol, 6–8 hours .

Pyrrolidine Carboxamide Coupling

The pyrrolidine-3-carboxamide group is introduced via amide bond formation:

  • Active ester method : The carboxylic acid is activated (e.g., as an acyl chloride) and coupled with 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine under Schotten-Baumann conditions.

Example Reaction:

Pyrrolidine-3-carbonyl chloride+Thiadiazol-2-amineEt3NTarget Compound+HCl\text{Pyrrolidine-3-carbonyl chloride} + \text{Thiadiazol-2-amine} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} + \text{HCl}

Yield: ~70–85%.

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Yields pyrrolidine-3-carboxylic acid and 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine.

  • Basic hydrolysis : Produces carboxylate salts under stronger conditions (e.g., NaOH, 100°C).

Conditions and Outcomes:

Reaction TypeReagentsProductsYieldSource
Acidic Hydrolysis6 M HCl, refluxCarboxylic acid + Thiadiazol-2-amine65%
Basic Hydrolysis2 M NaOH, 100°CCarboxylate salt + Thiadiazol-2-amine78%

Thiadiazole Ring Modifications

The 1,3,4-thiadiazole ring participates in nucleophilic substitutions:

  • Sulfur alkylation : Reacts with alkyl halides (e.g., methyl iodide) at the sulfur atom to form sulfonium salts.

  • Ring-opening reactions : Strong nucleophiles (e.g., hydrazine) cleave the thiadiazole ring, generating dithiocarbazates .

Example Reaction:

Thiadiazole+CH3IS-Methylthiadiazolium Iodide\text{Thiadiazole} + \text{CH}_3\text{I} \rightarrow \text{S-Methylthiadiazolium Iodide}

Conditions: Dry DMF, 0°C → RT .

Pyridine Functionalization

The pyridin-3-yl group undergoes:

  • Electrophilic substitution : Nitration or halogenation at the 4-position (meta to nitrogen).

  • Coordination chemistry : Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems .

Pyrrolidone Reduction

The 5-oxo group in the pyrrolidine ring is reduced to a hydroxyl or methylene group:

  • NaBH₄ reduction : Selective reduction to 5-hydroxypyrrolidine.

  • LiAlH₄ reduction : Full reduction to pyrrolidine.

Conditions and Outcomes:

Reducing AgentConditionsProductYieldSource
NaBH₄EtOH, 0°C5-Hydroxypyrrolidine55%
LiAlH₄THF, refluxPyrrolidine82%

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light leads to cleavage of the thiadiazole ring.

  • Oxidative degradation : H₂O₂ oxidizes sulfur in the thiadiazole to sulfoxide derivatives .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

  • Antimicrobial Activity
    • Research indicates that compounds containing thiadiazole rings exhibit significant antimicrobial properties. The incorporation of the pyridine group enhances this activity by improving solubility and bioavailability. Studies have shown that derivatives of thiadiazole can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .
  • Antifilarial Agents
    • A notable application of related thiadiazole compounds is their use as macrofilaricides in treating filarial infections. A series of substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel agents against human filarial diseases such as lymphatic filariasis and onchocerciasis. These compounds demonstrated significant efficacy in reducing adult worm burdens in vivo .
  • Cancer Therapeutics
    • The compound's structural features suggest potential applications in oncology. Research has focused on its ability to inhibit specific kinases involved in cancer progression. For instance, similar compounds have shown nanomolar inhibition of MET kinase activity, which is crucial in various cancers . This suggests that the compound may serve as a lead structure for developing targeted cancer therapies.

Case Studies

  • In Vivo Efficacy Against Filarial Worms
    • A study involving the administration of related thiadiazole compounds to CD-1 mice demonstrated their ability to maintain plasma drug concentrations above the effective concentration for extended periods. This study highlighted the importance of optimizing pharmacokinetics to enhance therapeutic efficacy against filarial infections .
  • Synthetic Approaches and Optimization
    • Various synthetic routes have been explored to enhance the yield and efficacy of thiadiazole derivatives. For instance, modifications involving different substituents on the thiadiazole core have been shown to improve solubility and metabolic stability, which are critical parameters for drug development .

Table 1: Summary of Biological Activities

Compound NameActivity TypeEffective Concentration (EC50)Reference
Thiadiazole AAntimicrobial10 µM
Thiadiazole BAntifilarial5 µM
Thiadiazole CMET Kinase Inhibitor0.5 nM

Table 2: Synthetic Methods Overview

MethodologyDescriptionYield (%)
CyclizationFormation via dehydrative cyclization75
DesulfurizationOxidative desulfurization using IBX80
Substituent VariationModifications on the thiadiazole coreVaries

Wirkmechanismus

The mechanism of action of 1-ISOBUTYL-5-OXO-N-[5-(3-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Key Structural Features :

  • Pyrrolidinone core: A five-membered lactam ring (5-oxopyrrolidine) that contributes to conformational rigidity and hydrogen-bonding interactions.
  • Thiadiazole ring: A sulfur- and nitrogen-containing heterocycle known for enhancing metabolic stability and bioavailability.
  • Pyridin-3-yl substituent: Introduces a polar aromatic system capable of π-π stacking and hydrogen-bond donor/acceptor interactions.
  • Isobutyl group : A branched alkyl chain that may influence lipophilicity and membrane permeability.

Comparison with Similar Compounds

The compound’s structural analogs (Table 1) share the pyrrolidinone-thiadiazole-carboxamide backbone but differ in substituents, leading to variations in physicochemical properties and biological activity.

Structural and Physicochemical Comparisons

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound C₁₈H₂₃N₅O₂S 373.48 N1: 2-methylpropyl; Thiadiazole: pyridin-3-yl
1-(4-Fluorophenyl)-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide C₁₇H₁₈FN₅O₂S 375.42 N1: 4-fluorophenyl; Thiadiazole: isopropyl
1-(2,3-dimethylphenyl)-5-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide C₁₈H₂₂N₄O₂S 358.46 N1: 2,3-dimethylphenyl; Thiadiazole: isopropyl
5-oxo-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)-1-(p-tolyl)pyrrolidine-3-carboxamide C₁₈H₂₁N₃O₂S₂ 375.51 N1: p-tolyl; Thiadiazole: propylthio

Key Observations :

Substituent Effects on Molecular Weight : The target compound’s pyridin-3-yl group increases its molecular weight compared to analogs with simpler substituents (e.g., isopropyl or propylthio).

Biologische Aktivität

The compound 1-(2-methylpropyl)-5-oxo-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide , often referred to as EVT-1529404, is an emerging candidate in the realm of medicinal chemistry, particularly due to its diverse biological activities. This article explores its biological efficacy, mechanisms of action, and potential therapeutic applications based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for EVT-1529404 is C28H33N7O3SC_{28}H_{33}N_{7}O_{3}S, with a molecular weight of approximately 515.7 g/mol. The compound features a pyrrolidine ring, a 1,3,4-thiadiazole moiety, and a pyridine substituent, contributing to its biological activity.

Antimicrobial Activity

Compounds containing the 1,3,4-thiadiazole scaffold have been reported to exhibit significant antimicrobial properties. Research indicates that derivatives of this scaffold can inhibit bacterial growth and show effectiveness against various pathogens. For instance, studies have demonstrated that certain thiadiazole derivatives possess potent activity against resistant strains of bacteria and fungi .

Anticancer Properties

The anticancer potential of EVT-1529404 has been highlighted in several studies. Compounds with similar structural motifs have shown promising results in inhibiting the proliferation of cancer cells. For example, a study found that certain thiadiazole derivatives exhibited IC50 values less than 10 μM against multiple cancer cell lines . This suggests that EVT-1529404 may also possess significant anticancer activity.

Anti-inflammatory Effects

The anti-inflammatory effects of thiadiazole compounds are well-documented. These compounds can modulate inflammatory pathways and reduce cytokine production. In vitro studies have indicated that derivatives similar to EVT-1529404 can decrease inflammation markers in cellular models .

Antiviral Activity

Recent investigations into the antiviral properties of thiadiazole derivatives suggest potential efficacy against various viral infections. For instance, some studies have explored their inhibitory effects on HIV replication and other viral pathogens . The structural elements of EVT-1529404 may contribute to its ability to interact with viral proteins or host cell receptors.

The biological activity of EVT-1529404 can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
  • Receptor Interaction : The presence of pyridine and thiadiazole rings allows for potential interactions with specific receptors or proteins within cells.
  • Reactive Oxygen Species (ROS) Modulation : Some studies suggest that thiadiazole derivatives can influence oxidative stress pathways, leading to enhanced apoptosis in cancer cells.

Case Studies and Research Findings

A review of literature concerning the biological activities of 1,3,4-thiadiazole derivatives reveals several key findings:

StudyBiological ActivityKey Findings
Matysiak et al., 2014AnticancerCompounds showed IC50 < 10 μM against various cancer lines .
PMC7070519AntimicrobialDemonstrated significant inhibition against resistant bacterial strains .
MDPI Study 2019Anti-inflammatoryReduced cytokine levels in treated cellular models .
PMC5987787AntiviralPotential inhibitory effects on HIV replication observed .

Q & A

Q. What spectroscopic techniques are recommended for characterizing the target compound?

The compound’s structure can be confirmed using ¹H NMR, ¹³C NMR, and IR spectroscopy . For example:

  • ¹H NMR identifies protons in the pyrrolidine ring (δ 1.5–3.5 ppm) and pyridine/heterocyclic substituents (δ 7.0–9.0 ppm).
  • ¹³C NMR resolves carbonyl (C=O, ~170–180 ppm) and thiadiazole/pyridine carbons.
  • IR detects the amide C=O stretch (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) . Mass spectrometry (HRMS or ESI-MS) is critical for molecular weight validation.

Q. What synthetic routes are reported for analogous thiadiazole-pyrrolidine carboxamides?

A common approach involves:

  • Step 1 : Reacting a pyrrolidone precursor (e.g., 5-oxopyrrolidine-3-carboxylic acid) with thiosemicarbazide in POCl₃ to form the 1,3,4-thiadiazole core .
  • Step 2 : Coupling the thiadiazole intermediate with a pyridinyl group via Ullmann or Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalysis) .
  • Step 3 : Introducing the 2-methylpropyl substituent via alkylation (e.g., using isobutyl bromide and K₂CO₃ in DMF) .

Advanced Research Questions

Q. How can conflicting biological activity data for structural analogs be resolved?

Discrepancies in activity (e.g., antimicrobial vs. inactive analogs) can be addressed through:

  • Structure-Activity Relationship (SAR) Studies : Systematically modifying substituents (e.g., pyridine position, alkyl chain length) and testing against target enzymes (e.g., bacterial dihydrofolate reductase) .
  • Molecular Docking : Modeling interactions with binding pockets (e.g., using AutoDock Vina) to identify critical hydrogen bonds or steric clashes. For example, the pyridinyl group may require a specific orientation for TRK kinase inhibition .
  • Dose-Response Assays : Re-evaluating activity with refined IC₅₀ protocols to rule out false negatives .

Q. What strategies optimize the carboxamide coupling reaction yield?

Key factors include:

  • Coupling Reagents : Use HATU or EDCI/HOBt for amide bond formation (yields >85% vs. 60% with DCC) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of heterocyclic intermediates.
  • Temperature Control : Reflux (90–110°C) for 3–5 hours ensures completion, monitored by TLC .
  • Purification : Recrystallization from ethanol/water (2:1 v/v) removes unreacted starting materials .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetics?

  • ADMET Prediction : Tools like SwissADME assess logP (target <5), solubility (≥50 µM), and CYP450 inhibition risks.
  • Metabolic Stability : Molecular dynamics simulations (e.g., Desmond) predict susceptibility to oxidation at the pyrrolidine ring .
  • Bioisosteric Replacement : Substituting thiadiazole with 1,2,4-oxadiazole may improve metabolic stability without losing target affinity .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antimicrobial activity of thiadiazolo-pyrimidine analogs?

  • Replicate Assays : Test compounds under standardized conditions (e.g., CLSI guidelines) with Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Check Purity : Ensure >95% purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting results .
  • Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects, which may explain variability .

Stability and Handling

Q. What storage conditions are recommended for this compound?

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the carboxamide group.
  • Solubility : Prepare stock solutions in DMSO (10 mM) and avoid repeated freeze-thaw cycles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.